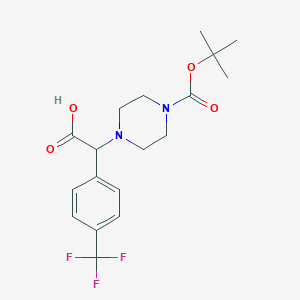

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRDPCITYZSTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376108 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-28-2 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[4-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic Acid

[1]

Executive Summary

This technical guide profiles 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2), a critical intermediate in the synthesis of complex pharmaceutical agents, particularly peptidomimetics and receptor modulators.[1][2] As a functionalized

This document details its physical properties, synthesis logic, and handling protocols, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Structural Analysis[1][3][4]

The compound is a di-functionalized phenylacetic acid derivative.[1] The

| Parameter | Data |

| IUPAC Name | 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 885274-28-2 |

| Molecular Formula | |

| Molecular Weight | 388.38 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)O)C2=CC=C(C=C2)C(F)(F)F |

| Key Functional Groups | Carboxylic Acid ( |

Physical Properties[1][2][3][7][8]

Solid-State Characteristics

The compound typically exists as a white to off-white crystalline powder .[2] The presence of the bulky Boc group and the rigid trifluoromethylphenyl ring disrupts efficient packing compared to simpler amino acids, often resulting in an amorphous or microcrystalline solid.

| Property | Value / Description | Note |

| Physical State | Solid | Powder or crystalline aggregate.[2] |

| Melting Point | >120 °C (Predicted) | Exact experimental MP depends on polymorph/purity; analogs typically melt in the 120–145°C range. |

| Hygroscopicity | Low to Moderate | The hydrophobic |

Solubility Profile

The solubility is governed by the competition between the polar carboxylic acid and the lipophilic fluorinated aromatic system.

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

-

Moderate Solubility: Ethanol, Diethyl Ether.

-

Low Solubility: Water (Neutral pH), Hexanes.

-

pH-Dependent Solubility: Soluble in aqueous alkaline solutions (pH > 8) due to carboxylate deprotonation.

Physicochemical Parameters (In Silico/Estimated)

These values dictate the compound's behavior in biological assays and purification.

-

LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic due to

and Boc). -

pKa (Acid): ~3.2 (Inductive effect of the

-amino group and phenyl ring enhances acidity). -

pKa (Base): The

-Boc nitrogen is non-basic. The

Synthesis & Purification Protocols

Strategic Synthesis Logic

The most robust route involves the nucleophilic substitution of an

Reaction Scheme:

-

Bromination: 4-Trifluoromethylphenylacetic acid ester

-

Nucleophilic Substitution (

): -

Hydrolysis: Ester saponification (LiOH/THF)

Final Acid.

Experimental Workflow (Graphviz)

Caption: Step-wise synthesis pathway from the phenylacetic ester precursor to the final Boc-protected amino acid derivative.

Detailed Protocol (Step 2 & 3 Focus)

Note: This protocol assumes the

-

N-Alkylation:

-

Dissolve ethyl

-bromo-4-(trifluoromethyl)phenylacetate (1.0 eq) in anhydrous Acetonitrile. -

Add

-Boc-piperazine (1.1 eq) and Potassium Carbonate ( -

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography to obtain the ester intermediate.

-

-

Hydrolysis (Saponification):

-

Dissolve the intermediate ester in THF:Water (3:1).

-

Add Lithium Hydroxide Monohydrate (LiOH·

, 2.5 eq). -

Stir at Room Temperature (20–25°C) for 12 hours. Crucial: Do not heat excessively to prevent Boc deprotection or racemization.

-

Workup: Carefully acidify with 1M citric acid or 1M HCl to pH ~4 (Keep cold, 0°C). Extract immediately with Ethyl Acetate.

-

Dry over

and concentrate to yield the target acid.

-

Analytical Characterization

To validate the integrity of the compound, specifically the retention of the Boc group and the presence of the

-

H NMR (400 MHz,

- ~1.40 ppm (s, 9H, Boc t-Bu ).

-

~2.4–2.6 ppm (m, 4H, Piperazine

-

~3.3–3.5 ppm (m, 4H, Piperazine

-

~4.1–4.3 ppm (s, 1H,

- ~7.6–7.8 ppm (m, 4H, Aromatic protons).

- ~12.5 ppm (br s, 1H, COOH ).

-

F NMR:

-

Single peak at

~-62.5 ppm (indicating the

-

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Stability:

-

Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

-

Thermal Stability: Stable at room temperature, but prolonged heating >60°C in acidic media will cause degradation.

-

-

Safety: The compound is a substituted phenylacetic acid. Standard PPE (gloves, goggles) is required. Treat as a potential irritant.

References

-

Sigma-Aldrich. 2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid Product Page (Analog Reference). Retrieved from

-

National Institutes of Health (NIH). Structure Activity Relationship Studies of Aryl Acetamide Triazolopyridazines. (Synthesis methodology for aryl acetic acid derivatives). Retrieved from

-

BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from

-

ChemicalBook. this compound Properties. Retrieved from

-

BLD Pharm. Product Analysis: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid.[1][3] Retrieved from

Beyond the Price Tag: Strategic Sourcing and Technical Evaluation of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Executive Summary

In the landscape of modern medicinal chemistry, 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2) represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets. While often viewed merely as a high-cost building block (ranging from $170 to $500 per gram depending on purity and vendor), its value lies in its ability to simultaneously modulate lipophilicity, metabolic stability, and solubility in peptide mimetics and small molecule inhibitors.

This technical guide moves beyond the simple price list to analyze the cost drivers—synthesis complexity, fluorination economics, and purification mandates—providing researchers with the data needed to make informed "make vs. buy" decisions.

Technical Specifications & Identity

Before evaluating cost, one must establish the rigorous quality standards required for this intermediate, particularly if used in GLP-1 analogs or kinase inhibitor campaigns.

| Parameter | Specification |

| Chemical Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid |

| CAS Number | 885274-28-2 |

| Molecular Formula | C₁₈H₂₃F₃N₂O₄ |

| Molecular Weight | 388.38 g/mol |

| Structural Class | Non-natural amino acid (Phenylglycine analog) |

| Key Functionality | Trifluoromethyl group: Enhances metabolic stability (blocks P450 oxidation).Boc-Piperazine: Provides solubility and a rigid linker for secondary binding interactions.[1] |

| Purity Requirement | >97% (HPLC) for research; >99% for GMP scale-up. |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless deprotected). |

Synthesis & Cost Analysis: Why is it Expensive?

The market price of this compound is driven by two primary factors: the cost of the fluorinated precursors and the complexity of the synthesis to achieve high purity without toxic byproducts.

Method A: The Petasis Borono-Mannich Reaction (Green Route)

This is the preferred method for high-value synthesis because it is a multicomponent reaction (MCR) that builds the complex core in a single step. However, it relies on 4-trifluoromethylphenylboronic acid , a relatively expensive reagent.

-

Mechanism: Condensation of glyoxylic acid, N-Boc-piperazine, and the boronic acid.

-

Cost Driver: Boronic acid cost (~

5/g) and the difficulty of removing boron byproducts. -

Advantage: Avoids toxic cyanide (unlike Strecker synthesis) and hazardous alkyl halides.

Method B: Nucleophilic Substitution (Traditional Route)

This method involves reacting an

-

Mechanism:

displacement. -

Cost Driver: The precursor

-bromo-(4-trifluoromethyl)phenylacetic acid is unstable and a potent lachrymator, requiring special handling and safety infrastructure. -

Disadvantage: Lower yields due to elimination side reactions and difficult purification.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary synthetic pathways and their impact on complexity and cost.

Figure 1: Comparison of Petasis (Blue) and Substitution (Red) synthetic routes. The Petasis route is cleaner but uses costlier inputs.

Market Dynamics & Pricing Matrix

The price of CAS 885274-28-2 is not static; it follows a tiered structure based on scale and supplier type.

| Supplier Tier | Scale | Typical Price Range | Target Audience |

| Catalog Giants (e.g., Sigma, SLS) | 250 mg - 1 g | $400 - $600 / g | Academic labs, early discovery (Speed is priority). |

| Specialist Blocks (e.g., ChemBlocks, Combi-Blocks) | 1 g - 25 g | $150 - $250 / g | MedChem SAR campaigns (Balance of speed/cost). |

| Contract Research Org (CRO) | > 100 g | $50 - $100 / g * | Process development, GLP Tox studies. |

*Note: CRO pricing assumes a lead time of 4-8 weeks for custom synthesis.

Strategic Recommendation:

-

For < 5g: Buy from a Specialist Block provider. The internal labor cost to synthesize < 5g exceeds the purchase price.

-

For > 100g: Contract a CRO to perform the Petasis reaction or the Strecker synthesis (if cyanide handling is permitted) to drive costs down.

Experimental Protocol: The Petasis Reaction[2][3][4][5][6]

If internal synthesis is required (e.g., for derivative generation), the Petasis reaction is the most robust protocol for a research lab.

Objective: Synthesis of this compound.

Reagents:

-

Glyoxylic acid monohydrate (1.0 equiv)

-

N-Boc-piperazine (1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.0 - 1.2 equiv)

-

Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (Solvent)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate (10 mmol, 0.92 g) and N-Boc-piperazine (10 mmol, 1.86 g) in DCM (50 mL).

-

Activation: Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy as the iminium ion intermediate forms.

-

Addition: Add 4-(Trifluoromethyl)phenylboronic acid (10 mmol, 1.90 g) in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24–48 hours.

-

Optimization Tip: Using HFIP (Hexafluoroisopropanol) as a co-solvent (10% v/v) can significantly accelerate the reaction rate due to its hydrogen-bonding capability.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[2]

-

Redissolve the residue in Ethyl Acetate (100 mL).

-

Wash with 1N HCl (carefully, to avoid Boc removal—keep pH > 3) or citric acid solution to remove unreacted amines.

-

Wash with Brine, dry over

, and filter.

-

-

Purification: The crude product often contains boronic acid residues. Purify via flash column chromatography (SiO2) using a gradient of DCM:MeOH (95:5 to 90:10) or by recrystallization from EtOAc/Hexanes.

-

Validation: Confirm identity via

-NMR and LC-MS (Expected [M+H]+ or [M-Boc+H]+ peaks).

Quality Control & Impurity Profiling

When sourcing this compound, specific impurities can derail downstream biology.

-

Boron Contamination: If made via the Petasis route, residual boron can interfere with palladium-catalyzed couplings (Suzuki) later in the synthesis. Test: ICP-MS or

-NMR. -

Regioisomers: Ensure the piperazine is attached at the N1 position.

-

Enantiomeric Purity: The standard synthesis yields a racemic mixture . If a chiral compound is sold, verify the enantiomeric excess (ee) via Chiral HPLC.

Decision Logic for Sourcing

Figure 2: Decision matrix for sourcing this compound.

References

-

Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters.

-

Candeias, N. R., et al. (2010). Boronic Acids in Multicomponent Reactions: A Review. Chemical Reviews.

-

LabSolu. (2024).[2] Product Specification: 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid.

-

Scientific Laboratory Supplies (SLS). (2024). Product Listing: 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid.

-

Advanced ChemBlocks. (2024). Catalog Price List for CAS 885274-28-2.

Sources

Technical Analysis: ¹H NMR Spectrum of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Topic: Technical Analysis & Structural Elucidation of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a comprehensive structural elucidation of This compound , a critical intermediate often utilized in the synthesis of peptidomimetics and integrin inhibitors.

Characterizing this molecule presents specific challenges often overlooked in standard analysis:

-

Rotameric Broadening: The tert-butoxycarbonyl (Boc) group induces restricted rotation, frequently mimicking impurities.

-

Diastereotopicity: The chiral

-carbon renders the piperazine ring protons magnetically non-equivalent. -

Solvent Dependency: The carboxylic acid proton is highly labile and solvent-dependent.

This document outlines the theoretical prediction, experimental protocols, and troubleshooting workflows required to validate this structure with high confidence.

Part 1: Structural Deconvolution & Shift Prediction

To accurately assign the spectrum, we must first deconstruct the molecule into its magnetically distinct environments.[1]

The Molecular Scaffold

The molecule consists of four distinct domains affecting the ¹H NMR profile:

-

The Acidic Proton: Carboxylic acid (-COOH).

-

The Aromatic System: 4-Trifluoromethylphenyl group (AA'BB' system).

-

The Chiral Core: The benzylic

-methine proton. -

The Aliphatic Heterocycle: The Boc-protected piperazine ring.

Predicted Chemical Shifts (Table 1)

Note: Shifts are referenced to DMSO-

| Proton Environment | Count | Multiplicity | Predicted Shift ( | Structural Insight |

| -COOH | 1H | Broad Singlet | 12.0 – 13.5 | Highly dependent on concentration and water content. Often invisible in CDCl |

| Ar-H (Ortho to CF | 2H | Doublet ( | 7.70 – 7.80 | Deshielded by the electron-withdrawing CF |

| Ar-H (Meta to CF | 2H | Doublet ( | 7.55 – 7.65 | Part of the AA'BB' system typical of para-substitution. |

| 1H | Singlet | 4.10 – 4.50 | Benzylic position, deshielded by the amine, phenyl ring, and carboxylate. | |

| Piperazine ( | 4H | Broad Multiplet | 3.30 – 3.50 | Protons adjacent to the Boc-nitrogen. Broadened by rotamers. |

| Piperazine ( | 4H | Broad Multiplet | 2.30 – 2.60 | Protons adjacent to the central tertiary amine. Diastereotopic due to the chiral center. |

| Boc (-CH | 9H | Singlet | 1.35 – 1.45 | Diagnostic strong singlet. |

Part 2: Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-

-

Reasoning: The zwitterionic character of amino acids often leads to poor solubility in CDCl

, causing aggregation and line broadening.[1] DMSO-

Sample Preparation Workflow

-

Mass: Weigh 5–10 mg of the solid analyte.

-

Dissolution: Add 0.6 mL of DMSO-

(99.9% D). -

Homogenization: Sonicate for 30 seconds. Do not heat typically, as this accelerates proton exchange, but see Troubleshooting for rotamers.[1]

-

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Scans (NS): Minimum 16 scans (64 recommended for detecting minor impurities).

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of the isolated aromatic protons and accurate integration of the Boc group.

Part 3: Detailed Spectral Analysis

The "Rotamer Effect" (Expert Insight)

The tert-butyl carbamate (Boc) group exhibits restricted rotation around the N-CO bond. At room temperature (298 K), the rate of rotation is often comparable to the NMR time scale.[1]

-

Observation: The piperazine protons adjacent to the Boc group (approx 3.3-3.5 ppm) often appear as broad humps or split signals rather than sharp triplets.

-

Validation: If the peaks are ill-defined, run the experiment at 353 K (80°C) . The increased thermal energy accelerates rotation, coalescing the signals into sharper peaks.[1]

The Chiral Impact

Because the

-

Consequence: The piperazine protons are diastereotopic . You may not see two clean triplets for the piperazine ring. Instead, you might observe complex multiplets, as the "top" and "bottom" protons of the ring experience different magnetic environments.[1]

The Aromatic Region ( F Coupling)

The 4-trifluoromethylphenyl group usually presents as a pseudo-doublet pair (AA'BB'). However,

-

Observation: While

coupling is often small over 4 bonds, the aromatic protons ortho to the CF

Part 4: Visualization of Logic & Workflow[1]

The following diagrams illustrate the structural assignment logic and the experimental workflow.

Diagram 1: Structural Assignment Logic Gate

Caption: Logic flow for verifying the structural identity of the target molecule based on 1D ¹H NMR signals.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental protocol for optimal spectral resolution.

Part 5: Advanced Verification (Self-Validating Protocols)

If the 1D spectrum is ambiguous, use these secondary validation methods:

F NMR Cross-Validation

The trifluoromethyl group provides a definitive handle.

-

Protocol: Run a standard

F (proton-decoupled) experiment. -

Expectation: A single sharp singlet at approximately -62.0 to -63.0 ppm .

-

Diagnostic Value: If you see multiple fluorine peaks, you likely have the starting material (4-trifluoromethylphenyl boronic acid or acetic acid derivative) remaining.

HSQC (Heteronuclear Single Quantum Coherence)

To resolve the diastereotopic piperazine protons:

-

Protocol: Run a

HSQC. -

Expectation: The broad proton multiplets in the 2.3–3.5 ppm range should correlate to distinct carbon signals.[1] The piperazine carbons (

to N-Boc vs.

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[1] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines.[1] Tetrahedron Letters, 34(4), 583-586. Link

-

Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

-

Cayman Chemical. (n.d.). 1-(4-Trifluoromethylphenyl)piperazine Product Insert. Cayman Chemical. Link

Sources

Technical Analysis: ¹³C NMR Profile of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

This is a comprehensive technical guide detailing the ¹³C NMR spectral analysis of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid . This guide is designed for medicinal chemists and analytical scientists, focusing on spectral assignment, C-F coupling mechanics, and conformer dynamics.

Executive Summary

The compound This compound represents a critical class of

Accurate structural validation of this molecule via ¹³C NMR is challenging due to two distinct phenomena:

-

Multi-bond Carbon-Fluorine (

) Coupling: The trifluoromethyl group induces complex splitting patterns in the aromatic region, requiring precise calculation of coupling constants. -

Rotameric Broadening: The tert-butoxycarbonyl (Boc) protecting group on the piperazine ring frequently induces restricted rotation at room temperature, leading to signal coalescence or peak doubling in the aliphatic region.

This guide provides a predictive assignment framework, distinguishing between scalar coupling artifacts and genuine structural signals.

Structural Segmentation & Assignment Strategy

To facilitate assignment, the molecule is chemically segmented into four distinct magnetic environments.

Figure 1: Structural segmentation for NMR analysis. Note the influence of the Boc group on the piperazine ring dynamics.

Experimental Protocol

Solvent Selection

Solvent choice is critical for this zwitterionic-like species.

-

DMSO-d₆ (Recommended): The carboxylic acid moiety often results in poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and stabilizes the acid proton exchange, often sharpening the carbonyl signals.

-

CDCl₃: May be used if the carboxylic acid is esterified or if the free acid is sufficiently lipophilic. Note: In CDCl₃, the carboxylic acid proton may cause broadening of the C=O signal due to exchange.

Acquisition Parameters

-

Frequency: 100 MHz or higher (for ¹³C) is recommended to resolve small

couplings. -

Relaxation Delay (d1): Set to

seconds. Quaternary carbons (Boc C=O, Acid C=O, Aromatic C-CF3) have long -

Temperature: 298 K (Standard). If piperazine signals appear broad/undefined, elevate to 323 K to coalesce rotamers.

Spectral Assignment & Data Table

The following assignments are based on chemometric principles for

The Trifluoromethyl-Phenyl System (Zone 2)

The 4-trifluoromethylphenyl group is the most diagnostic feature. The

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| C-CF₃ | ~124.5 | Quartet | Very low intensity due to lack of NOE and splitting. | |

| C-Ipso (Ar-C-CF₃) | ~129.8 | Quartet | Distinctive splitting; often overlaps with other Ar-C. | |

| C-Ortho (to CF₃) | ~125.2 | Quartet | "Fine" splitting; looks like a broadened singlet at low field. | |

| C-Meta (to CF₃) | ~129.0 | Singlet | - | Negligible coupling ( |

| C-Para (Ar-C-CH) | ~140.0 | Singlet | - | Quaternary carbon attached to the chiral center. |

Aliphatic & Heterocyclic Regions (Zones 1, 3, 4)

| Carbon Environment | Chemical Shift ( | Multiplicity | Notes |

| Acid C=O (COOH) | 172.0 - 174.0 | Singlet | Broad if proton exchange is rapid. |

| Boc C=O (N-CO-O) | 153.5 - 154.5 | Singlet | Characteristic carbamate shift. |

| Boc Quaternary (C(CH₃)₃) | 79.0 - 80.5 | Singlet | Intensity is low compared to methyls. |

| 72.0 - 75.0 | Singlet | Deshielded by N, Ar, and COOH. | |

| Piperazine C2/C6 | 48.0 - 52.0 | Broad/Split | Adjacent to Boc-N. Subject to rotamerism. |

| Piperazine C3/C5 | 48.0 - 52.0 | Broad/Split | Adjacent to chiral-N. |

| Boc Methyls (CH₃) | 28.0 - 28.5 | Intense Singlet | 3x equivalent carbons; strongest signal. |

Advanced Analysis: Rotameric & Coupling Dynamics

The Rotamer Conundrum

The N-Boc bond has partial double-bond character, creating restricted rotation. In the piperazine ring, this manifests as "peak doubling" or "broadening" of the piperazine carbons.

-

Observation: You may see the piperazine carbons appear as 4 distinct peaks (or 2 broad humps) rather than 2 sets of equivalent carbons.

-

Validation: Run the experiment at 323 K (50°C) . If the peaks sharpen and coalesce into the expected average, the complexity is due to rotamers, not impurities.

C-F Coupling Logic Flow

Use the following logic to confirm the aromatic region assignments.

Figure 2: Logic flow for assigning fluorinated aromatic carbons based on coupling constants.

Synthesis & Impurity Profiling

If this compound was synthesized via a Petasis Borono-Mannich reaction (common for this scaffold), watch for these specific impurities in the ¹³C spectrum:

-

Residual Glyoxylic Acid: Signal at ~170 ppm (COOH) and ~90 ppm (hydrate form).

-

Boronic Acid Byproducts: Often silent in carbon NMR but may affect baseline/solubility.

-

Deprotected Piperazine: Loss of signals at 154 ppm and 80/28 ppm indicates Boc cleavage (check for TFA signals if TFA was used).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for general chemical shift ranges).

-

Doddrell, D., et al. (1976). "¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. (Authoritative source for C-F coupling constants).

-

Hiraga, Y., et al. (2022).[2] "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives." Molecules. (Solvent effects on amino acid carbonyl shifts).

-

ChemicalBook. (n.d.). "Piperazine ¹³C NMR Spectrum Data." (Baseline data for piperazine ring shifts).

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Executive Summary

This technical guide details the mass spectrometric behavior of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (

This document provides a self-validating protocol for LC-MS/MS analysis, focusing on distinguishing in-source fragmentation (ISF) from true metabolic degradation and optimizing ionization parameters to preserve the parent pseudomolecular ion.

Molecular Architecture & Ionization Physics

To develop a robust method, we must first calculate the exact mass and predict ionization behavior based on the functional groups.

Physicochemical Properties

| Property | Value / Description | Impact on MS |

| Formula | Basis for isotope modeling. | |

| Monoisotopic Mass | 388.1611 Da | Target for extracted ion chromatograms (EIC). |

| 389.1684 Da | Primary precursor ion in ESI(+). | |

| 387.1538 Da | Secondary precursor in ESI(-). | |

| Boc Group | Acid-labile carbamate | Susceptible to thermal degradation and ISF. |

| Electron-withdrawing | Increases retention time (RT) on C18; negative mass defect. | |

| Piperazine Ring | Basic Nitrogen ( | Drives strong protonation in positive mode. |

Ionization Strategy: ESI(+) vs. ESI(-)

While the carboxylic acid moiety allows for negative mode ionization (

Critical Caution: The Boc group is thermally unstable. High desolvation temperatures (

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for confirming structural identity and differentiating the target from potential de-protected impurities.

Primary Fragmentation Pathway (The "Boc Loss")

The most dominant feature in the MS/MS spectrum of Boc-protected amines is the neutral loss of the protecting group. This occurs via a mechanism similar to the McLafferty rearrangement or a charge-remote fragmentation, depending on the internal energy.

-

Precursor:

-

Transition 1 (Loss of Isobutene): The tert-butyl group is eliminated as isobutene (

, 56 Da).-

Intermediate Mass:

(Carbamic acid intermediate).

-

-

Transition 2 (Loss of

): The unstable carbamic acid spontaneously decarboxylates (-

Product Ion:

(Free amine).

-

Secondary Pathways (Piperazine & )

Once the Boc group is removed, the energy is directed toward the piperazine ring and the benzylic bond.

-

Benzylic Cleavage: Rupture of the bond between the piperazine nitrogen and the chiral center.

-

Stability: The

Visualization of Fragmentation Logic

Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the Boc protecting group components.

Method Development Protocol

This protocol is designed to minimize "In-Source Fragmentation" (ISF) while maximizing sensitivity.

Liquid Chromatography Conditions

The lipophilicity of the

-

Column: C18 End-capped (e.g., Acquity BEH C18 or Zorbax Eclipse Plus),

mm, 1.7 -

Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it suppresses ionization).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 5% B (Hold)

-

1-6 min: 5%

95% B -

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibrate)

-

Why Formic Acid?

While Ammonium Acetate (pH 4-5) is gentler on the Boc group, Formic Acid (pH ~2.7) provides better protonation for the piperazine nitrogen. We mitigate the acid instability of Boc by keeping the column temperature moderate (

Mass Spectrometer Parameters (Source Optimization)

The following settings are critical to prevent the parent ion (

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Maximize sensitivity via piperazine N. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard range; too high causes discharge. |

| Cone Voltage | Low (15 - 20 V) | CRITICAL: High cone voltage strips the Boc group. |

| Source Temp | Keep low to prevent thermal degradation. | |

| Desolvation Gas | High enough to dry droplets, low enough to save Boc. | |

| Collision Gas | Argon | For MS/MS fragmentation. |

Validation Workflow (Decision Tree)

Figure 2: Workflow for diagnosing and correcting Boc group instability during method development.

Troubleshooting & Impurity Profiling

Distinguishing ISF from Impurities

If you observe a peak at

-

Correction: Lower the Cone Voltage/Declustering Potential.

If you observe

The "Sodium Adduct" Trap

Boc groups often form strong sodium adducts

-

Target Mass:

. -

Implication: Sodium adducts do not fragment easily by CID (they require higher energy). If your sensitivity is low, check if the signal is split between

and -

Fix: Ensure high quality solvents (LC-MS grade) to minimize Na background; the acidic mobile phase usually suppresses adduct formation.

References

-

Zhu, N., et al. (2014). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 1

-

Holčapek, M., et al. (2012). "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays." Journal of Mass Spectrometry. 2

-

BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." 3[4][5][6]

-

Popowicz, N., et al. (2018).[6] "A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam." Journal of Chromatography B. (Demonstrates Piperazine/Beta-lactam MS protocols). 6

-

Moser, A. (2008).[7] "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs. 7

Sources

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

Critical Quality Attributes and Purity Profiling of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Executive Summary

This technical guide addresses the purity profiling, synthetic origin, and analytical characterization of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid .[1][2] This molecule is a specialized non-natural amino acid derivative, functioning as a critical building block in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., targeting proteases or GPCRs).

The presence of the 4-trifluoromethylphenyl moiety introduces unique lipophilic and metabolic stability properties, while the Boc-piperazine acts as a protected secondary amine scaffold.[1] However, the commercial availability of this compound often masks significant purity risks—specifically regarding enantiomeric excess (ee) , boronic acid contamination , and regio-isomeric byproducts .[1][2] This guide provides a self-validating framework for researchers to verify the integrity of this reagent prior to its deployment in high-value synthesis.

Part 1: Structural Analysis & Synthetic Origins[1]

To understand the impurity profile, one must first deconstruct the synthesis. This molecule is typically accessible via two primary routes: the Petasis Borono-Mannich reaction (most common for this class) or Nucleophilic Substitution (

The Petasis Pathway (Dominant Route)

The Petasis reaction is a multicomponent coupling of an amine, an aldehyde (or glyoxylic acid), and a boronic acid.[3] For this specific target, the convergence involves:

-

Carbonyl: Glyoxylic acid (or hydrate)

-

Boronic Acid: 4-Trifluoromethylphenylboronic acid[1]

While efficient, this route introduces specific contaminants that are difficult to remove via standard silica chromatography.[2]

Figure 1: Synthetic genesis of the target molecule via the Petasis reaction, highlighting the origin of critical impurities.[1]

Part 2: The Impurity Landscape

Commercial batches, particularly those labeled "Technical Grade" (95%), often contain specific impurities that can arrest downstream coupling reactions.[2]

Table 1: Critical Impurity Profile

| Impurity Type | Source | Analytical Detection | Risk Factor |

| Boronic Acid Residues | Unreacted starting material (Petasis route).[1] | High. Boronic acids can interfere with Pd-catalyzed cross-couplings later in the synthesis.[1] | |

| Enantiomers (Racemate) | Non-stereoselective synthesis. | Chiral HPLC. | Critical. The biological activity of the final drug candidate often depends strictly on the (R)- or (S)- configuration. |

| De-Boc Amine | Acidic degradation or poor storage.[1] | LC-MS (M-100 mass loss); Ninhydrin stain (+).[1] | Medium. Leads to polymerization or double-coupling in peptide synthesis.[1] |

| Protodeboronation | Loss of Boron/Functional group.[1] | GC-MS / $^{1H NMR. | Low. Usually volatile or easily removed.[1] |

Part 3: Analytical Strategy (The "How-To")

Standard HPLC-UV is insufficient for this molecule due to the weak chromophore of the piperazine ring and the potential overlap of the trifluoromethylphenyl group with impurities. A multi-modal approach is required.

Protocol A: Quantitative F NMR (qNMR)

The presence of the Trifluoromethyl (

Principle:

The

Step-by-Step Methodology:

-

Internal Standard (IS) Selection: Use

-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid .[1][2] The IS must have a relaxation time ( -

Sample Prep: Dissolve 20 mg of the target and 10 mg of IS (weighed to 0.01 mg precision) in 0.6 mL DMSO-

. -

Acquisition Parameters:

-

Calculation:

(Where I = Integral, N = Number of Fluorines, M = Molecular Weight, W = Weight, P = Purity of Standard)

Protocol B: Chiral HPLC Separation

Since the alpha-carbon is chiral, separating the enantiomers is vital.

Method Parameters:

-

Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid and sharpen the peaks.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (targeting the phenyl ring).

-

Success Criteria: Baseline resolution (

) between the (R) and (S) enantiomers.

Analytical Workflow Diagram

Figure 2: Analytical decision tree for validating the purity of the target compound.

Part 4: Handling and Stability

Boc-Group Lability

While the Boc group is generally stable to base, it is acid-labile.[1]

-

Risk: Exposure to strong acids (HCl, neat TFA) during handling or inadvertent contact with acidic silica gel can lead to deprotection.[2]

-

Mitigation: Store the compound in a desiccator. If chromatography is required, add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.[2]

Solubility

The molecule is an amphoteric amino acid derivative (protected amine + free acid).

-

Soluble: DMSO, DMF, Methanol, Ethyl Acetate.[2]

-

Protocol Tip: For coupling reactions (e.g., HATU/EDC coupling), dissolve the acid in DMF before adding the base (DIPEA) to ensure complete dissolution and prevent aggregation.[2]

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[2] The boronic acid Mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583–586.[2]

-

Sigma-Aldrich (Merck). (2023).[1][5] Certified Reference Materials for

F NMR. Technical Review. -

Inoue, M., et al. (2017).[2] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[8][9] ACG Publications.[1][8]

-

Cazzola, E., et al. (2018).[2] Chiral Separation of Phenylglycinol Enantiomers by Stripping Crystallization.[10] MDPI Molecules, 23(11), 2901.[2]

-

Jiang, B., et al. (2019).[2] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 10142–10220.[2] [2]

Sources

- 1. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 3. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. jgtps.com [jgtps.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 8. acgpubs.org [acgpubs.org]

- 9. learning.sepscience.com [learning.sepscience.com]

- 10. mdpi.com [mdpi.com]

The Strategic Deployment of the Trifluoromethylphenyl Motif in Medicinal Chemistry

[1]

The Physicochemical Triad: Sterics, Electronics, and Lipophilicity

The utility of the trifluoromethyl group stems from the "Fluorine Effect"—a unique combination of high electronegativity and low polarizability. When attached to a phenyl ring, the

Steric Bulk and Conformational Locking

Contrary to early assumptions, the

-

Rotational Barriers: The steric bulk of an ortho-trifluoromethyl group can restrict bond rotation, locking a biaryl system into a specific dihedral angle. This "atropisomeric locking" can pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.

-

Volume Occupancy: In hydrophobic pockets, the

group fills space efficiently, displacing "high-energy" water molecules and driving binding affinity through entropy.

Electronic Modulation

The

-

Inductive Effect (

): It pulls electron density through the sigma bond framework. -

pKa Shifting: By withdrawing electrons,

lowers the pKa of neighboring acidic protons (e.g., phenols or sulfonamides) and decreases the basicity of nearby amines. This is crucial for optimizing solubility and membrane permeability.[3]

Lipophilicity and Permeability

Perhaps the most critical parameter is lipophilicity. The C-F bond is non-polarizable, meaning it does not participate in hydrogen bonding as a donor or acceptor. This hydrophobicity aids in crossing the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Parameters of Common Substituents

| Substituent | Van der Waals Radius (Å) | Hammett Constant ( | Hansch Constant ( | Effect |

| -H | 1.20 | 0.00 | 0.00 | Reference |

| -CH₃ | 2.00 | -0.17 | 0.56 | Electron Donating / Lipophilic |

| -Cl | 1.75 | 0.23 | 0.71 | Weak EWG / Lipophilic |

| -CF₃ | 2.70 | 0.54 | 0.88 | Strong EWG / Highly Lipophilic |

| -SCF₃ | ~2.80 | 0.50 | 1.44 | Extreme Lipophilicity |

Note: The Hansch

value of +0.88 indicates that adding agroup increases the of a molecule by nearly an order of magnitude, drastically altering its distribution profile.

Pharmacokinetics: The Metabolic Blockade[4]

A primary failure mode in drug discovery is rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. The

Mechanism of Action

Medicinal chemists employ "Metabolic Switching" by replacing a labile methyl group or hydrogen atom (prone to benzylic oxidation or aromatic hydroxylation) with a trifluoromethyl group. This forces the metabolic machinery to attack a less favorable site or slows down clearance entirely.

Figure 1: The "Metabolic Switch" concept.[4] Replacing a labile methyl group with a trifluoromethyl group blocks CYP450 oxidation, preventing rapid clearance and extending the drug's half-life.

Case Studies in Structural Biology

Celecoxib (Celebrex): Selectivity via Sterics

Celecoxib is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID).[5] Its selectivity over COX-1 is driven by the 4-trifluoromethylphenyl moiety.

-

Mechanism: The COX-2 active site contains a secondary hydrophobic side pocket that is accessible due to the exchange of a bulky Isoleucine (in COX-1) for a smaller Valine (in COX-2).

-

Role of

: The bulky

Aprepitant (Emend): Penetration and Persistence

Aprepitant, a Neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea, features a 3,5-bis(trifluoromethyl)phenyl ring.

-

Role of Bis-

: The two

Synthetic Methodology: The Suzuki-Miyaura Protocol[7][8]

While radical trifluoromethylation of existing arenes is a hot academic topic, the most reliable industrial method for installing the

Standard Operating Procedure (SOP)

Objective: Coupling of 4-(trifluoromethyl)phenylboronic acid with a heteroaryl chloride.

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Inert Setup: Charge a reaction vial with the heteroaryl chloride, boronic acid, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous

solution. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS or TLC (Visualize with UV;

compounds often quench fluorescence strongly). -

Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[6] Dry over

. -

Purification: Flash column chromatography.

-

Tip:

-containing compounds are often less polar (higher

-

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The boronic acid supplies the trifluoromethylphenyl ring (Ar'), which is transferred to the palladium center during the transmetalation step.

References

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][7][8] PMC PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Retrieved from [Link][9]

-

Journal of Medicinal Chemistry. (2009). Structure-Activity Relationships of Celecoxib Analogues.[10] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

Use of Boc-piperazine as a synthetic building block

Title: Strategic Utilization of

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 1-Boc-piperazine (

The utility of the Boc (tert-butoxycarbonyl) protecting group lies in its orthogonality. It masks one nitrogen atom, rendering it inert to nucleophilic attacks, basic conditions, and catalytic hydrogenation, while leaving the second nitrogen free for precise functionalization. This guide details the physicochemical profile, synthetic maneuvers, and industrial applications of this essential building block.

Physicochemical Profile

Understanding the physical constraints of your building block is the first step in scalable synthesis.

| Property | Value | Critical Insight for Synthesis |

| CAS Number | 57260-71-6 | Essential for sourcing high-purity GMP grades. |

| Molecular Weight | 186.25 g/mol | Low MW allows for "fragment-based" drug design. |

| Melting Point | 46–50 °C | Handling Warning: It is a low-melting solid. In hot labs (>25°C), it can become sticky/waxy, complicating weighing. Store refrigerated (2–8°C). |

| Solubility | DCM, MeOH, EtOAc | Highly soluble in organic solvents; poor water solubility facilitates aqueous workups (extraction). |

| pKa (Conj. Acid) | ~8.5 (Piperazine NH) | The free amine is moderately basic, making it a competent nucleophile for |

| Stability | Base-Stable | Strategic Advantage: Completely stable to bases (LiHMDS, NaOH, TEA), allowing alkylation/acylation elsewhere in the molecule. |

Core Synthetic Mechanisms

The value of 1-Boc-piperazine is defined by two "on/off" switches: the formation of the C-N bond (functionalization) and the removal of the mask (deprotection).

The "On" Switch: Buchwald-Hartwig Amination

While

-

Mechanism: The free nitrogen of Boc-piperazine coordinates with the Pd(0) oxidative addition complex.

-

Ligand Selection: For sterically hindered substrates, bulky phosphine ligands (e.g., Xantphos , RuPhos ) are required to prevent catalyst deactivation.

-

Base Sensitivity: Strong bases (NaOtBu) are standard, but if the substrate contains base-sensitive groups (e.g., esters), weaker bases like

must be used.

The "Off" Switch: Acidic Deprotection

The Boc group is acid-labile. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine,

-

TFA (Trifluoroacetic Acid): The standard for small-scale medicinal chemistry (DCM/TFA 1:1).

-

HCl (Hydrochloric Acid): The standard for process chemistry (e.g., 4M HCl in Dioxane). It avoids the formation of trifluoroacetate salts, which can be toxic or difficult to remove in biological assays.

Visualization: Synthetic Workflows

Diagram 1: The Buchwald-Hartwig Cycle & Deprotection Logic

This diagram illustrates the catalytic cycle for coupling Boc-piperazine and the subsequent deprotection pathway.

Caption: Catalytic cycle of Pd-mediated arylation of Boc-piperazine followed by acid-mediated deprotection.

Case Study: Industrial Application in Olaparib (Lynparza)

The synthesis of Olaparib , a PARP inhibitor for BRCA-mutated cancers, exemplifies the industrial utility of 1-Boc-piperazine.

-

The Challenge: The synthesis requires linking a phthalazinone core to a cyclopropane carbonyl tail via a piperazine bridge.

-

The Solution: 1-Boc-piperazine is used to install the piperazine bridge before the cyclopropane tail. This prevents the formation of symmetric bis-amides or polymerization.

Diagram 2: Olaparib Synthetic Route

Caption: Simplified route to Olaparib showing Boc-piperazine as the critical linker installation module.

Experimental Protocols

These protocols are designed for reproducibility and scalability .

Protocol A: Pd-Catalyzed Arylation (Buchwald-Hartwig)

Target: Coupling Boc-piperazine to an aryl bromide.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

- (1.0 mol%)

-

BINAP or Xantphos (2.0 mol%)

-

Sodium tert-butoxide (

) (1.5 equiv) -

Aryl Bromide (1.0 equiv)[1]

-

1-Boc-Piperazine (1.2 equiv)

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

-

Reaction: Seal and heat to 80–100 °C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography. Note: Boc-piperazine derivatives are often UV-active and stain well with Ninhydrin.

Protocol B: "Scavenger-Free" Deprotection

Target: Clean removal of Boc group without alkylation side-products.

-

Dissolution: Dissolve the Boc-protected intermediate in DCM (5 mL/g).

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

-

Why HCl/Dioxane? Unlike TFA, this does not form a hygroscopic salt that is hard to dry. The HCl salt often precipitates out directly as a pure solid.

-

-

Monitoring: Stir at RT. Monitor by LCMS (disappearance of M+100 or M+56 peaks).

-

Isolation:

-

If precipitate forms: Filter and wash with ether. This is the pure HCl salt.

-

If no precipitate: Evaporate solvent, redissolve in water, basify with

to pH 10, and extract with DCM (3x) to obtain the free base.

-

Troubleshooting & Expert Insights

-

Issue: "The reaction stalled."

-

Cause: Catalyst poisoning. The free amine of piperazine can coordinate too strongly to Pd.

-

Fix: Ensure you are using the Boc-protected version. If using the free piperazine, you need a massive excess (4-5 equiv). This is why 1-Boc-piperazine is preferred—it enforces 1:1 stoichiometry.

-

-

Issue: "My product has a t-butyl group attached to the aromatic ring."

-

Cause: Friedel-Crafts alkylation during deprotection. The

-butyl cation released is an electrophile. -

Fix: Use Scavengers . If your molecule has electron-rich rings (e.g., indoles, phenols), add Triethylsilane (TES) (2-5%) or 1,3-dimethoxybenzene to the TFA deprotection mixture. These "soak up" the cations.

-

-

Issue: "Solubility issues in biological assays."

-

Insight: The piperazine ring is a "solubility handle." If your final drug candidate is too lipophilic, deprotecting the Boc group to reveal the secondary amine (pKa ~8.5) ensures it is protonated at physiological pH, drastically improving aqueous solubility.

-

References

-

Chemical Profile: PubChem. tert-Butyl piperazine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Olaparib Synthesis: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[2][3] [Link]

-

Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. [Link]

-

Deprotection Mechanisms: Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. [Link]

-

PROTAC Linkers: Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. (Context: Piperazine linkers in degraders). Journal of Organic Chemistry. [Link]

Sources

- 1. EP3186252A1 - Method of producing palbociclib and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 2. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Boc deprotection protocol for 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Application Note: Boc Deprotection Protocol for 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Abstract & Strategic Overview

This application note details the deprotection of the tert-butyloxycarbonyl (Boc) group from This compound . This specific substrate presents a dual chemical challenge:

-

Amphoteric Nature: The product contains both a secondary amine (piperazine) and a carboxylic acid, resulting in a zwitterionic species upon deprotection.

-

Fluorine-Induced Lipophilicity: The trifluoromethyl (

) group significantly alters solubility profiles compared to standard amino acids, often complicating aqueous workups.

The Core Strategy: We prioritize the TFA/DCM (Trifluoroacetic Acid / Dichloromethane) method for discovery-scale synthesis due to its rapid kinetics and solubility characteristics. For scale-up or pharmaceutical salt formation, an HCl/Dioxane protocol is provided. Crucially, this guide addresses the "Zwitterion Trap"—the difficulty in isolating the free amino acid from the excess acid salts—by utilizing isoelectric precipitation and ion-exchange workflows.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting incomplete reactions or byproduct formation. The reaction is an acid-catalyzed elimination, not a simple hydrolysis.

Key Mechanistic Features:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

-

Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]

-

Decarboxylation: The unstable carbamic acid spontaneously loses

to reveal the secondary amine. -

Salt Formation: The resulting amine immediately captures a proton to form the ammonium salt (TFA or HCl salt).

Figure 1: Acid-catalyzed cleavage of the Boc group.[2] Note that the t-Butyl cation usually eliminates to form isobutylene gas.

Experimental Protocols

Protocol A: TFA/DCM (Standard Discovery Method)

Best for: Small scale (<1g), rapid turnover, and when the product will be used immediately in subsequent coupling reactions.

Materials:

-

Substrate: this compound

-

Solvent: Dichloromethane (DCM), anhydrous preferred.

-

Scavenger: Toluene (for workup).

Step-by-Step:

-

Dissolution: Dissolve 1.0 equiv of the substrate in DCM (concentration ~0.1 M to 0.2 M). Ensure the solid is fully dissolved; the carboxylic acid moiety may require mild sonication.

-

Acid Addition: Cool the solution to

(ice bath). Add TFA dropwise.-

Ratio: A 1:4 ratio of TFA:DCM (v/v) is standard. For resistant substrates, a 1:1 ratio can be used.[5]

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT).

-

Monitoring: Check via LCMS or TLC after 1 hour. Look for the disappearance of the Boc-material (M+H) and appearance of the product mass (M-100).

-

-

Workup (The Critical Step):

-

Concentrate the reaction mixture in vacuo.

-

Azeotropic Drying: Add Toluene (approx.[3][6][7] 2x the volume of TFA used) to the residue and re-evaporate. Repeat this step 3 times.

-

Why? TFA forms an azeotrope with toluene.[7][8] This effectively drags out residual TFA, which can otherwise act as a catalyst for decomposition or interfere with subsequent couplings.

-

-

Result: The product is isolated as the bis-TFA salt (one on the piperazine, one on the carboxylic acid).

Protocol B: HCl/Dioxane (Process/Salt Formation)

Best for: Scale-up (>1g), storage stability, and avoiding fluorinated waste.

Materials:

Step-by-Step:

-

Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane. If insoluble, add Methanol dropwise until clear.

-

Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at RT.

-

Reaction: Stir for 2–4 hours.

-

Observation: The product often precipitates as the hydrochloride salt during the reaction.[5]

-

-

Isolation:

-

If Precipitate Forms: Filter the solid, wash with diethyl ether (

) or MTBE to remove excess HCl and byproducts. -

If Homogeneous:[3] Concentrate in vacuo, triturate the residue with

to induce crystallization.

-

Post-Reaction Processing: The Zwitterion Challenge

The product, 2-(1-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid , is an amphoteric molecule (an amino acid). Handling the salt vs. the free zwitterion requires different workflows.[9]

Data: Solubility & Handling

| Form | Species | Solubility (Predicted) | Application |

| TFA Salt | Soluble in MeOH, DCM, Water | Next step is amide coupling. | |

| HCl Salt | Soluble in Water, MeOH; Insoluble in Ether | Long-term storage (stable solid). | |

| Zwitterion | Poor in organics; Poor in water at pI | Biological assays; HPLC standards. |

Purification Workflow (Decision Tree):

Figure 2: Purification strategy based on downstream requirements. The SCX (Strong Cation Exchange) method is superior for obtaining the pure zwitterion.

Quality Control & Troubleshooting

Analytical Expectations:

-

1H NMR (

or-

Loss: Disappearance of the singlet at

ppm (9H, Boc group). -

Shift: The piperazine protons will shift downfield due to protonation/salt formation.

-

Retention: The aromatic protons and the

group should remain unchanged.

-

-

LCMS:

-

Look for the parent mass

. -

Note: In ESI+, zwitterions can sometimes suppress ionization or appear as dimers

.

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Oily Residue (No Solid) | Residual TFA or solvent inclusions.[5][7] | Co-evaporate with Toluene (3x) followed by Diethyl Ether (2x). Scratch flask to induce nucleation. |

| Incomplete Reaction | Steric bulk or insufficient acid. | Increase acid concentration (neat TFA) or switch to 4M HCl/Dioxane at |

| "Missing" Product | Product stuck on aqueous layer (Zwitterion). | Do NOT use standard basic extraction ( |

| Decarboxylation | Thermal instability of the | Avoid heating above |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on Boc chemistry and stability).

-

Han, G., et al. (2004).[10] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Context on handling amino acid salts in coupling).

-

Common Organic Chemistry. "Boc Deprotection Mechanism and Protocols.

-

ResearchGate Discussions. "Purification of zwitterionic amino acids.

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mcours.net [mcours.net]

Application Note: Acid-Catalyzed Removal of Boc Group from Piperazine Derivatives

[1]

Abstract

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, ubiquitous in antipsychotics (e.g., Aripiprazole), antidepressants, and kinase inhibitors. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the secondary amine of the piperazine ring during multi-step synthesis. While Boc removal is chemically straightforward, piperazine derivatives present unique challenges regarding salt stoichiometry, hygroscopicity, and solubility. This guide provides optimized protocols for Boc deprotection using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), alongside green chemistry alternatives, ensuring high yield and purity in drug discovery workflows.

Mechanistic Insight

The acid-catalyzed deprotection of

The Reaction Pathway[1][2][3]

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[1]

-

Fragmentation: The tert-butyl cation cleaves, generating a carbamic acid intermediate.[1][2]

-

Decarboxylation: The unstable carbamic acid loses

to yield the free amine salt.[1]

Critical Note for Piperazines: Unlike simple amines, piperazines can act as varying bases depending on the N4-substituent. The final product is often isolated as a mono- or di-salt (e.g., trifluoroacetate or hydrochloride), which significantly alters solubility compared to the free base.

Visualization: Reaction Mechanism

Figure 1: Step-wise mechanism of acid-catalyzed Boc removal. Note the irreversible loss of CO2 driving the reaction.

Reagent Selection Guide

Choosing between TFA and HCl is not arbitrary; it dictates the downstream processing and salt form of your piperazine.

| Feature | Method A: Trifluoroacetic Acid (TFA) | Method B: HCl in Dioxane/MeOH |

| Reactivity | Very High (Fastest kinetics) | High |

| Solubility | Excellent (Solvates hydrophobic peptides/lipids) | Moderate (Product often precipitates) |

| Selectivity | Orthogonal to Cbz, Fmoc (mostly) | Orthogonal to Cbz, Fmoc |

| Product Form | TFA Salt (Often hygroscopic/oily) | HCl Salt (Often crystalline solid) |

| Scavengers | Required if sensitive aromatics present (e.g., Indole) | Less critical |

| Cost | High | Low |

| Green Score | Low (Corrosive, persistent) | Medium (If generated in situ) |

Experimental Protocols

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for: Small-scale discovery, hydrophobic substrates, or when purification by HPLC is intended.

Materials:

-

Dichloromethane (DCM), HPLC grade.

-

Optional: Triisopropylsilane (TIPS) as a scavenger.

Procedure:

-

Dissolution: Dissolve 1.0 mmol of

-Boc piperazine derivative in 5 mL of DCM (0.2 M concentration). -

Acid Addition: Cool the solution to 0°C. Add 5 mL of TFA dropwise (Final ratio 1:1 DCM:TFA).

-

Expert Tip: If the molecule contains electron-rich aromatics (e.g., methoxy-benzene attached to the piperazine), add 2.5% v/v TIPS or water to scavenge t-butyl cations.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Check TLC (stain with Ninhydrin; free amines turn blue/purple) or LC-MS (look for Mass - 100).

-

-

Workup:

-

Neutralization (Optional): Dissolve residue in DCM, wash with saturated

, dry over

Protocol B: HCl Deprotection (Precipitation Method)

Best for: Scale-up (>1g), generating stable crystalline salts, avoiding HPLC purification.

Materials:

-

4M HCl in 1,4-Dioxane (commercially available) OR Acetyl Chloride + Methanol (in situ generation).

-

Diethyl Ether or MTBE.

Procedure:

-

Dissolution: Dissolve 1.0 mmol of substrate in a minimum amount of 1,4-dioxane or MeOH (approx. 2 mL).

-

Acid Addition: Add 5–10 equivalents of 4M HCl in dioxane (approx 2.5 mL).

-

Reaction: Stir at RT for 30 min – 2 hours.

-

Observation: The product often precipitates as a white solid (Piperazine di-hydrochloride) as the reaction proceeds.

-

-

Isolation:

-

Dilute the mixture with excess Diethyl Ether (20 mL).

-

Filter the precipitate.[6]

-

Wash the filter cake with fresh Ether to remove Boc by-products (tert-butyl chloride/alcohol).

-

-

Drying: Dry under high vacuum.

Protocol C: Green Chemistry (Solid Acid Catalysts)

Best for: Environmental compliance, acid-sensitive substrates.

Concept: Use of solid acids like Montmorillonite K10 or Zeolites allows for continuous flow processing and easier workup.

Procedure:

-

Suspend

-Boc piperazine in water or Ethanol. -

Add Montmorillonite K10 clay (200% w/w relative to substrate).

-

Reflux (80–100°C) for 2–4 hours.

-

Workup: Filter the solid catalyst. The filtrate contains the amine.

Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process for troubleshooting common issues.

Figure 2: Troubleshooting decision tree for Boc deprotection.

Critical Issues for Piperazines

-

The "Oily Salt" Trap: Piperazine TFA salts are notorious for forming oils that trap solvent.

-

Fix: Dissolve the oil in a small amount of MeOH and pour into rapidly stirring cold Diethyl Ether to force precipitation.

-

-

Regioselectivity: If your piperazine has two Boc groups, standard conditions remove both. Selective removal requires careful stoichiometric control (impossible with excess acid) or using orthogonal protection (e.g., N1-Boc, N4-Cbz).

-

Pressure Buildup: The reaction releases 1 mole of

gas per mole of Boc.-

Safety: Never seal the reaction vessel tightly during the first hour. Use a bubbler or a needle vent.

-

References

-

Fisher Scientific. Amine Protection / Deprotection Protocols.[4] Retrieved from [Link]

-

Common Organic Chemistry. Mechanism of Boc Deprotection with TFA. Retrieved from [Link]

-

ResearchGate. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

-

ACS Green Chemistry Institute. BOC Deprotection Reagent Guide.[7] Retrieved from [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for TFA and HCl before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. jgtps.com [jgtps.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Note: High-Efficiency Synthesis of 5-HT6 Receptor Antagonists Utilizing 5-Bromoindole Scaffolds

Executive Summary

This application note details the optimized synthetic protocols for utilizing 5-Bromoindole (CAS: 10075-50-0) as a privileged scaffold in the development of neurological drug candidates. Specifically, we focus on the synthesis of N1-arylsulfonyl tryptamine derivatives , a class of compounds exhibiting potent antagonism at the 5-HT6 receptor .

Targeting the 5-HT6 receptor is a leading therapeutic strategy for Alzheimer’s disease (AD) and Schizophrenia-associated cognitive impairment (CIAS) . Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission in the frontal cortex and hippocampus.

Key Advantages of this Protocol:

-

Versatility: The 5-bromo position serves as a "chemical handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura).

-

Regioselectivity: Optimized Vilsmeier-Haack conditions ensure exclusive C-3 functionalization without N-protection.

-

Scalability: Protocols are designed for gram-scale synthesis with self-validating QC checkpoints.

Strategic Rationale & Mechanism

The 5-bromoindole scaffold is selected due to its unique electronic properties. The bromine atom at C-5 tolerates C-3 electrophilic substitution while remaining available for subsequent aryl-coupling, allowing researchers to explore Structure-Activity Relationships (SAR) rapidly.

Mechanism of Action (5-HT6 Antagonism)

The following diagram illustrates the pharmacological rationale for synthesizing these candidates.

Figure 1: Mechanism of Action. 5-HT6 antagonism disinhibits GABAergic interneurons, leading to a net increase in excitatory neurotransmission essential for memory formation.

Synthetic Workflow Overview

The synthesis follows a linear 3-step protocol with an optional 4th step for library generation.

| Step | Transformation | Reagents | Critical Parameter |

| 1 | C-3 Formylation | POCl₃, DMF | Temperature control (<10°C) to prevent tars. |

| 2 | Reductive Amination | Amine, NaBH(OAc)₃ | Anhydrous conditions; pH monitoring. |

| 3 | N-1 Sulfonylation | Ar-SO₂Cl, NaH | Strong base required for complete deprotonation. |

| 4 | C-5 Diversification | Ar-B(OH)₂, Pd(PPh₃)₄ | Oxygen-free environment (degassing). |

Detailed Experimental Protocols

Protocol A: Regioselective C-3 Formylation (Vilsmeier-Haack)

Objective: Synthesis of 5-bromo-1H-indole-3-carbaldehyde.

Rationale: Direct formylation is preferred over Grignard routes due to higher tolerance of the bromine substituent. The C-3 position is the most electron-rich, but temperature control is vital to prevent polymerization.

Materials:

-

5-Bromoindole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

-

Ice/Water bath

Procedure:

-

Reagent Prep: In a flame-dried round-bottom flask, cool anhydrous DMF to 0°C under N₂ atmosphere.

-

Vilsmeier Complex: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic. Stir for 30 mins at 0°C until a viscous semi-solid (Vilsmeier salt) forms.

-

Addition: Dissolve 5-Bromoindole in minimal DMF and add dropwise to the complex, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour the mixture onto crushed ice containing NaOH (2M) to adjust pH to ~9. A precipitate will form.

-

Isolation: Filter the solid, wash with H₂O, and recrystallize from Ethanol.

QC Checkpoint:

-

¹H NMR (DMSO-d₆): Look for the aldehyde singlet at δ 9.90–10.0 ppm . Absence of N-H signal indicates incorrect N-formylation (rare under these conditions).

Protocol B: Reductive Amination (Side Chain Installation)

Objective: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-5-bromoindole.

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a mild reduction that leaves the indole double bond and the bromine intact.

Procedure:

-

Suspend 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at RT.

-

Add NaBH(OAc)₃ (1.5 eq) in portions. Stir overnight under N₂.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

-

Purification: Flash chromatography (DCM/MeOH/NH₃).

Protocol C: N-1 Arylsulfonylation

Objective: Final assembly of the 5-HT6 pharmacophore.

Rationale: The sulfonyl group acts as a hydrogen bond acceptor crucial for binding to the 5-HT6 receptor pocket. Sodium hydride (NaH) is used to ensure irreversible deprotonation of the indole nitrogen.

Procedure:

-

Dissolve the product from Protocol B (1.0 eq) in anhydrous THF.

-

Cool to 0°C and add NaH (60% dispersion, 1.2 eq). Stir for 30 mins (H₂ gas evolution).

-

Add Benzenesulfonyl chloride (1.1 eq) dropwise.

-

Warm to RT and stir for 3 hours.

-

Purification: Recrystallize or Column Chromatography.

Synthetic Workflow Diagram

The following diagram details the logical flow of the synthesis, including decision nodes for troubleshooting.

Figure 2: Step-by-step synthetic workflow with critical NMR quality control checkpoint.

Validation & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical parameters must be met.

HPLC Purity Standards

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% -> 95% B over 20 min.

-

Acceptance Criteria: >95% purity at 254 nm.

Key Spectral Markers (1H NMR)

| Position | Shift (ppm) | Multiplicity | Interpretation |

| C-2 Proton | 7.6 - 7.8 | Singlet | Confirms C-3 substitution (loss of coupling). |

| N-SO₂-Ar | 7.4 - 8.0 | Multiplet | Confirms successful N-sulfonylation. |

| C-5 Bromine | N/A | N/A | Indirectly confirmed by splitting pattern of C-4 (d, J=2Hz) and C-6 (dd). |

References

-